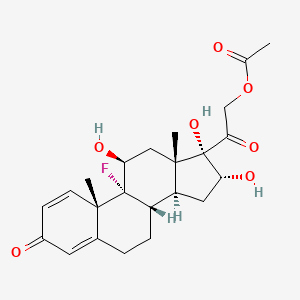
Triamcinolone 21-acétate
Vue d'ensemble
Description
Triamcinolone 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including skin disorders, allergic reactions, and arthritis. Triamcinolone 21-acetate is a derivative of triamcinolone, modified to enhance its pharmacological effects and stability.
Applications De Recherche Scientifique
Triamcinolone 21-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other corticosteroids.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, including topical creams, ointments, and injectable solutions
Mécanisme D'action
Target of Action
Triamcinolone 21-acetate, a synthetic glucocorticoid, primarily targets glucocorticoid receptors in the body . These receptors play a crucial role in regulating inflammation and immune responses .
Mode of Action
Triamcinolone 21-acetate interacts with its targets by binding to the glucocorticoid receptors. This binding inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes . This, in turn, prevents the formation of arachidonic acid , which decreases the expression of cyclooxygenase and lipoxygenase , inhibiting the synthesis of prostaglandins and leukotrienes . These changes result in a reduction of inflammation and immune system activity .
Biochemical Pathways
The action of Triamcinolone 21-acetate affects the arachidonic acid pathway . By inhibiting phospholipase A2, the release of arachidonic acid is prevented . This sequential inhibition leads to a decrease in the synthesis of prostaglandins and leukotrienes, key mediators of inflammation . The drug also modulates the inflammatory response of mesenchymal stem cells (MSCs), which may impact the immunologic environment .
Pharmacokinetics
Triamcinolone 21-acetate exhibits a unique pharmacokinetic profile. It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties contribute to its long duration of action and its presence in plasma over an extended period of time .
Result of Action
The action of Triamcinolone 21-acetate results in decreased inflammation and immune system activity . This is achieved through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It also suppresses adrenal function at high doses . These molecular and cellular effects contribute to its efficacy in treating various inflammatory conditions .
Action Environment
The action of Triamcinolone 21-acetate can be influenced by environmental factors. For instance, the drug’s impact on human bone marrow-derived MSC viability, functionality, and multi-lineage differentiation can be affected by the local environment . Furthermore, the drug’s efficacy may be influenced by factors such as the patient’s overall health status, the severity of the condition being treated, and the specific route of administration .
Analyse Biochimique
Biochemical Properties
Triamcinolone 21-acetate is a glucocorticoid that interacts with various enzymes, proteins, and other biomolecules. It inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, which decrease expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes .
Cellular Effects
Triamcinolone 21-acetate has significant effects on various types of cells and cellular processes. It influences cell function by suppressing inflammation at virtually all levels . It has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of MSCs .
Molecular Mechanism
Triamcinolone 21-acetate exerts its effects at the molecular level through various mechanisms. It binds to corticosteroid-binding globulin or serum albumin, altering the transcription of genes, leading to a wide variety of anti-inflammatory effects .
Temporal Effects in Laboratory Settings
The effects of Triamcinolone 21-acetate change over time in laboratory settings. It has a distribution half-life of 0.50 hours and an elimination half-life of 6.1 hours . Its transfer half-life from joint to plasma is 5.2 hours, and its elimination half-life is 23.8 hours .
Dosage Effects in Animal Models
In animal models, the effects of Triamcinolone 21-acetate vary with different dosages. It is commonly used at a dose of 6mg per joint to 18mg per joint . It has been found to improve lameness and have some chondroprotective effects .
Metabolic Pathways
Triamcinolone 21-acetate is involved in various metabolic pathways. It is metabolized in the liver and converts to several structures during its metabolism to excretion .
Transport and Distribution
Triamcinolone 21-acetate is transported and distributed within cells and tissues. It is mostly bound to corticosteroid-binding globulin or serum albumin .
Subcellular Localization
It is known that the subcellular location of proteins can be crucial for determining their role in various processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone 21-acetate involves multiple steps, starting from readily available precursors. One common method begins with the oxidation of tetraene acetate using potassium permanganate in the presence of formic acid. This reaction produces an intermediate oxide, which undergoes hydrolysis, epoxidation, and fluoridation to yield triamcinolone 21-acetate .
Industrial Production Methods
Industrial production of triamcinolone 21-acetate typically follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, helps in obtaining the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Triamcinolone 21-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form degradation products such as 21-aldehyde and 17-carboxylic acid.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate and formic acid are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
21-aldehyde: Formed through oxidation.
17-carboxylic acid: Another oxidation product.
Modified corticosteroids: Resulting from substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triamcinolone acetonide: A more potent derivative of triamcinolone, commonly used in dermatology and ophthalmology.
Triamcinolone hexacetonide: Known for its longer duration of action, particularly in intra-articular injections for arthritis.
Prednisone: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Uniqueness
Triamcinolone 21-acetate is unique due to its specific modifications that enhance its stability and potency compared to other corticosteroids. Its ability to undergo various chemical reactions also makes it a versatile compound for research and therapeutic applications .
Propriétés
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-8,15-18,27-28,30H,4-5,9-11H2,1-3H3/t15-,16-,17+,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFJTDLERMTRLJ-QZUYBKCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3859-65-2 | |
| Record name | Triamcinolone 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIAMCINOLONE 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661N0Z1J9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)
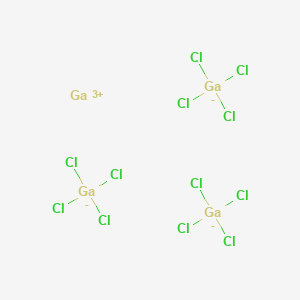
![(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B1603795.png)

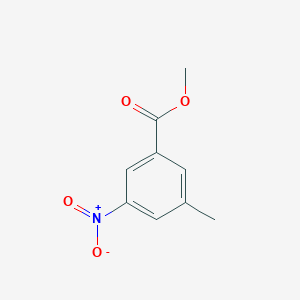
![5-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1603798.png)
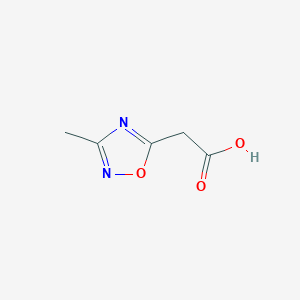
![8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1603801.png)
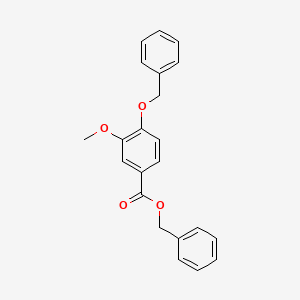

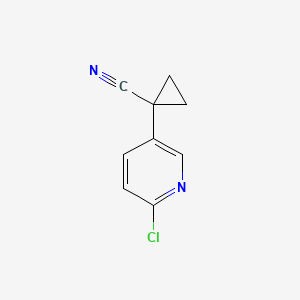

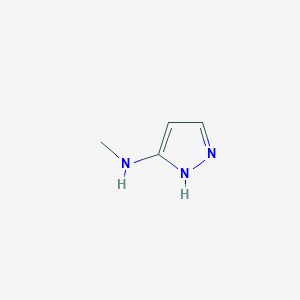
![5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1603816.png)
